molecular formula C9H11F2N B3306222 [1-(2,6-Difluorophenyl)ethyl](methyl)amine CAS No. 926236-69-3

[1-(2,6-Difluorophenyl)ethyl](methyl)amine

Cat. No.: B3306222
CAS No.: 926236-69-3
M. Wt: 171.19 g/mol
InChI Key: PUOOAZHFWYJUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)ethylamine is a secondary amine derivative featuring a 2,6-difluorophenyl group attached to an ethyl chain, with a methyl group substituted on the amine nitrogen. Its molecular formula is C₉H₁₁F₂N, and it is structurally characterized by the electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(12-2)9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOOAZHFWYJUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)ethylamine typically involves the reaction of 2,6-difluorobenzyl chloride with methylamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 1-(2,6-Difluorophenyl)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 1-(2,6-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, 1-(2,6-Difluorophenyl)ethylamine is investigated for its potential pharmacological properties. It is explored as a candidate for the development of new medications targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The 2,6-difluorophenyl group distinguishes this compound from analogs with alternative fluorine placements. For example:

  • 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine (C₁₃H₁₈ClF₂N): Features 2,4-difluorophenyl substitution, which reduces steric hindrance compared to 2,6-difluoro analogs. This may enhance binding flexibility in receptor interactions .

Pharmacological Relevance

  • Goxalapladib (C₄₀H₃₉F₅N₄O₃): A structurally complex analog containing a 2,3-difluorophenyl-ethyl group. This compound, used in atherosclerosis treatment, highlights the role of fluorinated ethylamine moieties in enhancing metabolic stability and target affinity .
  • 6-(4-Aminophenyl)-1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)thieno[2,3-d]pyrimidine (CAS 839-927-8): Demonstrates how 2,6-difluorophenylmethyl groups are integrated into larger pharmacophores for improved pharmacokinetic profiles .

Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Features Reference
1-(2,6-Difluorophenyl)ethylamine 171.19 g/mol 2,6-difluorophenyl, methylamine High lipophilicity due to fluorine
1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine (HCl) 261.74 g/mol Cyclohexane ring, 2,6-difluorophenyl Enhanced rigidity and solubility as HCl salt
N-[(2,3-Difluorophenyl)methyl]cyclopentanamine 225.25 g/mol Cyclopentane, 2,3-difluorophenyl Reduced steric bulk vs. cyclohexane

Key Research Findings

  • Bioavailability : Fluorine atoms at the 2,6-positions enhance metabolic stability by resisting oxidative degradation, a trait observed in related compounds like goxalapladib .
  • Solubility : Hydrochloride salt forms (e.g., (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride) improve aqueous solubility, critical for formulation .

Biological Activity

1-(2,6-Difluorophenyl)ethylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C9H11F2N
  • SMILES : CC(C1=C(C=CC=C1F)F)NC
  • CAS Number : 926236-69-3

The compound features a difluorophenyl group attached to an ethylamine backbone, which is significant for its biological interactions.

The biological activity of 1-(2,6-Difluorophenyl)ethylamine is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and may influence its binding affinity to specific receptors or enzymes.

Key Mechanisms:

  • Receptor Interaction : The compound may act on neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic processes, affecting cellular signaling pathways.

Antiviral Activity

Research has indicated that derivatives of compounds similar to 1-(2,6-Difluorophenyl)ethylamine exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against HIV-1 variants, suggesting potential applications in antiviral therapies .

Anticancer Properties

The compound has been evaluated for antiproliferative activity against various cancer cell lines. Notably, derivatives have shown significant cytotoxic effects on HeLa and MCF-7 cells, with some exhibiting low GI50 values (e.g., 0.022 μM against HeLa cells), indicating strong anticancer potential .

Case Studies

  • HIV-1 Resistance : In a study investigating compounds against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs), modifications led to improved inhibitory activity. This suggests that 1-(2,6-Difluorophenyl)ethylamine could be a candidate for further development in antiviral therapies targeting resistant strains .
  • Antiproliferative Activity : A series of rigidin-inspired compounds were tested for their ability to inhibit cancer cell proliferation. The introduction of specific substituents significantly enhanced their activity, demonstrating the importance of structural modifications in developing effective anticancer agents .

Comparative Analysis with Similar Compounds

A comparison table illustrating the biological activities of 1-(2,6-Difluorophenyl)ethylamine and its analogs is presented below:

Compound NameActivity TypeIC50/EC50 ValuesNotes
1-(2,6-Difluorophenyl)ethylamineAntiviralTBDPotential against HIV-1 variants
Rigidin-inspired derivativeAntiproliferative0.022 μMHighly active against HeLa cells
2-(2,6-difluorobenzyl)-4-nitrobenzimidazoleAnticancerTBDIntermediate for further modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,6-Difluorophenyl)ethyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[1-(2,6-Difluorophenyl)ethyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.